molecular formula C54H111O3P B1581276 Trioctadecyl phosphite CAS No. 2082-80-6

Trioctadecyl phosphite

Cat. No. B1581276
CAS RN: 2082-80-6
M. Wt: 839.4 g/mol
InChI Key: CNUJLMSKURPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trioctadecyl phosphite is a chemical compound that belongs to the family of phosphites. It is a white, waxy solid that is soluble in organic solvents like chloroform and benzene. Trioctadecyl phosphite is widely used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Pest Resistance Management

Research on phosphine resistance in stored grain pests like Tribolium castaneum and Rhyzopertha dominica is crucial. Studies have shown increased resistance to phosphine in these species, indicating a need for alternative strategies in pest control. This highlights the potential role of trioctadecyl phosphite in managing pest resistance, particularly in stored grain environments (Opit et al., 2012).

Biostimulant and Pesticide in Agriculture

Trioctadecyl phosphite shows promise as a biostimulant and pesticide in agriculture. Its efficacy against pathogenic bacteria, fungi, and nematodes, which significantly affect crop production, has been noted. Additionally, its potential as an alternative phosphorus fertilizer and herbicide, especially in light of phosphorus reserve depletion, is being explored (Trejo-Téllez & Gómez-Merino, 2018).

Adaptation and Tolerance in Phytophthora Species

The adaptive evolution of Phytophthora species to phosphite, a related compound, raises the potential for trioctadecyl phosphite to influence similar pathways. These adaptive responses may offer insights into managing plant diseases caused by Phytophthora species, indicating a critical area for agricultural research (Hunter et al., 2018).

Synthesis of Phosphacyclic Lipids

In the field of organic chemistry, the synthesis of acetal-like and phosphacyclic lipids using trioctadecyl phosphite has been explored. This research is pivotal in developing new compounds with potential applications in various industries, including pharmaceuticals and materials science (Savin, 2008).

PVC Stabilization

Trioctadecyl phosphite has been studied for its role in stabilizing poly(vinyl chloride) (PVC) against thermal degradation. This research is significant in the field of polymer science, offering insights into the development of more durable and stable PVC products (Razuvaev et al., 1974).

Plant Pathogen Control

Studies have demonstrated the role of phosphite compounds in controlling plant diseases, including their use in horticulture to enhance plant performance under stress. This research indicates the potential of trioctadecyl phosphite in similar applications, contributing to sustainable agricultural practices (King et al., 2010).

properties

IUPAC Name

trioctadecyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H111O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-54H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUJLMSKURPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H111O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883791
Record name Phosphorous acid, trioctadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trioctadecyl phosphite

CAS RN

2082-80-6
Record name Tristearyl phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphorous acid, trioctadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tristearyl phosphite
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorous acid, trioctadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorous acid, trioctadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trioctadecyl phosphite
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trioctadecyl phosphite
Reactant of Route 2
Reactant of Route 2
Trioctadecyl phosphite
Reactant of Route 3
Reactant of Route 3
Trioctadecyl phosphite
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trioctadecyl phosphite
Reactant of Route 5
Trioctadecyl phosphite
Reactant of Route 6
Reactant of Route 6
Trioctadecyl phosphite

Citations

For This Compound
9
Citations
GF Pavelko - Journal of Friction and Wear, 2012 - Springer
… The yield of phosphine during the thermal decom position of trioctadecyl phosphite in the presence of Fe powder, as well as powdery and granulate ferric oxide, was 6.0, 7.5, and 37.5%…
Number of citations: 8 link.springer.com
PI Sanin - EDITED MACHINE TRANSLATION - apps.dtic.mil
… 'I (1' if loaded a definite quantity of SIIIphosphite, in the majority of I i I experiments 0.02 mole, or 17 g 3 in the case of trioctadecylphosphite and 5 g in the case Fig. 1. Diagram of …
Number of citations: 4 apps.dtic.mil
PI Sanin, AV Ul'yanova - Petroleum Chemistry USSR, 1964 - Elsevier
CHEMICAL CONVERSIONS OF ORGANOPHOSPHORUS COMPOUNDS AT ELEVATED TEMPERATURES AND THE MECHANISM OF THE ACTION OF THESE COMPOUNDS O …
Number of citations: 3 www.sciencedirect.com
YK Han, J Yoo, T Yim - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
Tris(trimethylsilyl) phosphite (TMSP) is well known as an effective electrolyte additive that significantly improves the electrochemical performance of high-voltage lithium-ion batteries. …
Number of citations: 118 pubs.rsc.org
O Kitakami, M Ichijo, H Daimon - Journal of magnetism and magnetic …, 2001 - Elsevier
Phosphoric and phosphorous acid esters have been applied to surface oxidized Co–Cr thin films, and their lubrication performances are investigated. Tricresyl phosphate, phosphoric …
Number of citations: 4 www.sciencedirect.com
VA Burmistrov, SA Kuvshinova… - Russian Chemical …, 2016 - iopscience.iop.org
The main approaches to stabilization of polymers and requirements to anti-ageing agents are discussed. Considerable attention is paid to the progress in the studies of the stabilizing …
Number of citations: 13 iopscience.iop.org
X Fan, C Wang - Chemical Society Reviews, 2021 - pubs.rsc.org
Since the advent of the Li ion batteries (LIBs), the energy density has been tripled, mainly attributed to the increase of the electrode capacities. Now, the capacity of transition metal oxide …
Number of citations: 322 pubs.rsc.org
BV Losikov - 1969 - apps.dtic.mil
The document contains Chapters 11 and 12 of a Russian handbook of petroleum products. These chapters discuss oil additives viscosity, antioxidants, anticorrosion, detergents, …
Number of citations: 4 apps.dtic.mil
RJ Pierotti Jr, RD Deanin - Additives for Plastics, 1978 - Elsevier
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.